molecular formula C9H18N2 B6144401 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine CAS No. 108640-14-8

3-ethyl-3-azabicyclo[3.2.1]octan-8-amine

Cat. No.: B6144401
CAS No.: 108640-14-8
M. Wt: 154.25 g/mol
InChI Key: AWISUXVXHHYBER-UHFFFAOYSA-N
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Description

3-ethyl-3-azabicyclo[321]octan-8-amine is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective cycloaddition of diazo compounds with imines, which can be catalyzed by rhodium (II) complexes or chiral Lewis acids . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at low temperatures to ensure high diastereoselectivity and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-3-azabicyclo[3.2.1]octan-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-ethyl-3-azabicyclo[3.2.1]octan-8-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

3-ethyl-3-azabicyclo[3.2.1]octan-8-amine can be compared with other similar compounds, such as tropane alkaloids, which also contain the 8-azabicyclo[3.2.1]octane scaffold . These compounds share similar structural features but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

List of Similar Compounds

  • Tropane
  • Cocaine
  • Scopolamine
  • Atropine

Properties

IUPAC Name

3-ethyl-3-azabicyclo[3.2.1]octan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-11-5-7-3-4-8(6-11)9(7)10/h7-9H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWISUXVXHHYBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CCC(C1)C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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